molecular formula C16H16N4O2 B1450658 ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 162432-61-3

ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1450658
CAS RN: 162432-61-3
M. Wt: 296.32 g/mol
InChI Key: OSTZBAPMFBNVHD-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound that belongs to the class of pyrazolopyridines . It is an aminopyrazole derivative .


Synthesis Analysis

The synthesis of this compound has been investigated using various methods. One such method involves the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The reaction was carried out using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, it has been found to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield certain products . The catalytic activity of AC-SO3H was investigated for the synthesis of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its yield and melting point can be determined .

Scientific Research Applications

Drug Discovery and Development

The core structure of 1H-pyrazolo[3,4-b]pyridines is structurally similar to the purine bases adenine and guanine, which makes them highly relevant in medicinal chemistry . Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can serve as a precursor or an intermediate in the synthesis of potential therapeutic agents. Its modification through various chemical reactions can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Biological Activity Profiling

Compounds like ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are often used in high-throughput screening to identify biological activities . These activities can range from enzyme inhibition to receptor binding affinity, providing insights into the compound’s potential therapeutic applications.

Synthetic Methodology Research

Researchers are interested in developing new synthetic methods for constructing the pyrazolopyridine framework. Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be used to explore novel synthetic routes or to optimize existing ones for better yields and selectivity .

Future Directions

The future directions for the study of this compound could involve further investigation of its neuroprotective and anti-inflammatory properties . It could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-22-16(21)13-10(2)19-15-12(14(13)17)9-18-20(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTZBAPMFBNVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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